molecular formula C13H24ClNO3 B1245111 OT-551 hydrochloride CAS No. 627085-15-8

OT-551 hydrochloride

Cat. No.: B1245111
CAS No.: 627085-15-8
M. Wt: 277.79 g/mol
InChI Key: BGEXDXBTNACMOP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

OT-551 hydrochloride plays a crucial role in biochemical reactions due to its ability to penetrate cell membranes and reach both the front and back of the eye . It interacts with various biomolecules, including enzymes and proteins. One of the key interactions is with superoxide dismutase 1 (SOD1), an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide . This interaction enhances the antioxidant capacity of this compound, protecting retinal cells from oxidative stress. Additionally, this compound inhibits nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex involved in inflammatory responses .

Cellular Effects

This compound exerts significant effects on various cell types, particularly retinal pigment epithelial cells. It protects these cells from light-induced degeneration by reducing oxidative stress and inflammation . The compound influences cell signaling pathways by inhibiting NF-κB, leading to decreased production of pro-inflammatory cytokines . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in oxidative stress and inflammation . These cellular effects contribute to the preservation of retinal function and visual acuity in patients with age-related macular degeneration .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. The compound penetrates cell membranes and interacts with SOD1, enhancing its antioxidant activity . It also inhibits NF-κB, reducing the expression of pro-inflammatory genes . Additionally, this compound modulates the activity of other transcription factors, leading to changes in gene expression that protect retinal cells from oxidative damage . These molecular interactions contribute to the compound’s therapeutic effects in ocular diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over extended periods. The compound has shown stability and sustained efficacy in reducing oxidative stress and inflammation in retinal cells . Long-term studies have demonstrated that this compound maintains its protective effects on retinal function and visual acuity over time

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces oxidative stress and inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including retinal damage and impaired visual function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antioxidant and anti-inflammatory properties. The compound interacts with SOD1, enhancing its activity and promoting the dismutation of superoxide radicals . Additionally, this compound inhibits NF-κB, reducing the production of pro-inflammatory cytokines . These interactions contribute to the compound’s protective effects on retinal cells and its potential therapeutic applications in ocular diseases.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound’s lipophilic nature allows it to penetrate cell membranes and reach intracellular targets . It is distributed throughout the retina, reaching both the front and back of the eye . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in retinal cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of retinal cells, where it exerts its antioxidant and anti-inflammatory effects . The targeting of this compound to specific subcellular compartments is facilitated by its lipophilic nature and interactions with transporters and binding proteins . These factors contribute to the compound’s efficacy in protecting retinal cells from oxidative stress and inflammation.

Preparation Methods

OT-551 hydrochloride is synthesized by Othera Pharmaceuticals. The compound is a lipophilic, disubstituted hydroxylamine that can be administered as an eye drop. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods are not extensively documented, but the compound is synthesized in a controlled laboratory environment to ensure purity and efficacy .

Chemical Reactions Analysis

OT-551 hydrochloride undergoes various chemical reactions, including oxidation and reduction. As a potent catalytic antioxidant, it can neutralize reactive oxygen species, thereby protecting cells from oxidative damage . Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents. The major products formed from these reactions are typically more stable, less reactive compounds that do not pose a threat to cellular integrity .

Properties

IUPAC Name

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) cyclopropanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3.ClH/c1-12(2)7-10(8-13(3,4)14(12)16)17-11(15)9-5-6-9;/h9-10,16H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEXDXBTNACMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211794
Record name OT-551 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627085-15-8
Record name OT-551 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627085158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OT-551 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OT-551 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/095G6QEF8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The nitroxide of Example 5a (2.2 g, 9.15 mmol) was added to a solution of saturated hydrogen chloride in ethanol (20 mL). The red color disappeared quickly and the resulting yellow colored solution was boiled to give clear colorless solution. The solution was concentrated in vacuo, dissolved in 100 mL ethyl acetate and was washed with saturated NaHCO3 to obtain the hydroxylamine free-base. The ethyl acetate layer was separated, acidified with ethereal HCl, and concentrated to give white solid, which was recrystallized from ethanol (10 mL) as a white crystalline solid 1.15 g (4.13 mmol, 45.1%). m.p. 224-228° C. (dec.).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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